molecular formula C21H22N4O2S B2838643 N-methyl-1-phenyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]methanesulfonamide CAS No. 2380188-92-9

N-methyl-1-phenyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]methanesulfonamide

Cat. No.: B2838643
CAS No.: 2380188-92-9
M. Wt: 394.49
InChI Key: ANOXXBQACZJVDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-1-phenyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]methanesulfonamide is a complex organic compound that features a unique combination of functional groups, including a pyridazine ring, an azetidine ring, and a methanesulfonamide group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-phenyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-phenyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-methyl-1-phenyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]methanesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-1-phenyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-1-phenyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]methanesulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-methyl-1-phenyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-24(28(26,27)16-17-8-4-2-5-9-17)19-14-25(15-19)21-13-12-20(22-23-21)18-10-6-3-7-11-18/h2-13,19H,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOXXBQACZJVDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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